3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine
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Overview
Description
3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of butan-2-yl, ethyl, and methyl substituents on the pyrazole ring, making it a unique and interesting molecule for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the reaction of 3-(butan-2-yl)-4-ethyl-1-methyl-1H-pyrazole with an amine source under suitable conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and affecting downstream pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-(Butan-2-YL)-4-ethyl-1H-pyrazol-5-amine: Lacks the methyl group, leading to different chemical properties.
3-(Butan-2-YL)-4-methyl-1H-pyrazol-5-amine: Contains a methyl group instead of an ethyl group, affecting its reactivity.
4-ethyl-1-methyl-1H-pyrazol-5-amine: Lacks the butan-2-yl group, resulting in different steric and electronic effects.
Uniqueness
The presence of butan-2-yl, ethyl, and methyl groups in 3-(Butan-2-YL)-4-ethyl-1-methyl-1H-pyrazol-5-amine makes it unique in terms of its steric and electronic properties. These substituents influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
5-butan-2-yl-4-ethyl-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H19N3/c1-5-7(3)9-8(6-2)10(11)13(4)12-9/h7H,5-6,11H2,1-4H3 |
InChI Key |
UVRHNYLYQNVNDX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C(C)CC)C)N |
Origin of Product |
United States |
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